![molecular formula H4I4MoO B1264715 tetraiodidooxidomolybdate(V)](/img/structure/B1264715.png)
tetraiodidooxidomolybdate(V)
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Overview
Description
Tetraiodo(oxo)molybdate(1-) is an iodooxometallate anion and a molybdenum coordination entity.
Scientific Research Applications
Copper Chelation in Cancer Therapy
Tetraiodidooxidomolybdate(V), under its alternate name Tetrathiomolybdate (TM), is recognized for its role in copper chelation and NF-κB inhibition, making it a novel anti-cancer and anti-angiogenic agent. It has shown efficacy in preclinical and animal models, particularly in the context of solid tumors, with Phase I and II clinical trials demonstrating promising results and a favorable toxicity profile. The potential of copper lowering as an anti-angiogenic strategy in cancer chemoprevention is highlighted, although further investigation is necessary in this area (Khan & Merajver, 2009).
Antiangiogenic Strategy in Cancer
TM’s role extends to its usage as an anticopper agent, initially developed for Wilson's disease. It forms a stable complex with serum albumin and copper, inhibiting cellular copper uptake. This property has been leveraged in cancer treatment, with studies indicating that TM can prevent the development of visible cancers in animal models and inhibit tumor growth. It targets multiple angiogenic cytokines, potentially offering a more comprehensive approach to antiangiogenic therapy compared to treatments targeting single agents (Brewer, 2005).
Catalytic Applications
Research also points to the use of TM in catalyzing the deoxydehydration of glycols to olefins, with studies suggesting moderate to excellent yields using specific catalysts like tetrabutylammonium dioxovanadium(V)dipicolinate (Chapman & Nicholas, 2013).
properties
Product Name |
tetraiodidooxidomolybdate(V) |
---|---|
Molecular Formula |
H4I4MoO |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
oxomolybdenum;tetrahydroiodide |
InChI |
InChI=1S/4HI.Mo.O/h4*1H;; |
InChI Key |
BJEUNYIAAJEXBP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].I.I.I.I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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